4-tert-Butyl-2-methylphenol
Overview
Description
4-tert-Butyl-2-methylphenol, also known as 4-tert-butyl-o-cresol, is an organic compound that belongs to the class of phenols. It is characterized by the presence of a tert-butyl group and a methyl group attached to the benzene ring. This compound is known for its high reactivity and stability, making it valuable in various industrial applications .
Mechanism of Action
Target of Action
4-tert-Butyl-2-methylphenol, also known as Butylated hydroxytoluene (BHT), is a lipophilic organic compound that is primarily used for its antioxidant properties . It is widely used to prevent free radical-mediated oxidation in fluids such as fuels and oils . It has also been shown to have a wide variety of biological activities .
Mode of Action
The compound’s antioxidant properties are due to its ability to donate hydrogen atoms, which can neutralize free radicals . This prevents the free radicals from causing oxidative damage to other molecules. The compound’s structure, which includes a phenolic OH group and bulky tert-butyl groups, makes it particularly effective at this .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the oxidative stress pathway. By neutralizing free radicals, the compound reduces oxidative stress, which can lead to cellular damage and disease . Additionally, it has been shown to affect the composition and structure of soil microbial communities, thereby influencing the tobacco metabolome through key functional strains .
Pharmacokinetics
Given its lipophilic nature, it is likely to be well-absorbed in the body and may accumulate in fatty tissues . It is also likely to be metabolized in the liver and excreted in the urine .
Result of Action
The primary result of the action of this compound is the reduction of oxidative stress, which can protect cells from damage and potentially prevent disease . It should be noted that excessive exposure to the compound can cause irritation to the eyes, skin, and respiratory tract, and may be harmful if swallowed or absorbed through the skin .
Action Environment
Environmental factors can influence the action of this compound. For example, it is toxic to aquatic organisms and may cause long-term adverse effects in the aquatic environment . Additionally, the compound’s effectiveness as an antioxidant can be influenced by factors such as temperature and pH .
Biochemical Analysis
Biochemical Properties
4-tert-Butyl-2-methylphenol functions as a catalyst by facilitating the formation of covalent bonds between molecules due to its electron-rich nature . Its acidic properties further aid in catalyzing the reaction .
Cellular Effects
It has been suggested that similar compounds can inhibit the expression of certain genes, such as cyclooxygenase-2 (Cox2) and tumor necrosis factor-alpha (Tnfa), in response to stimuli .
Molecular Mechanism
It is known that it can facilitate the formation of covalent bonds between molecules due to its electron-rich nature .
Temporal Effects in Laboratory Settings
It is known that it possesses both high reactivity and stability .
Dosage Effects in Animal Models
It has been suggested that similar compounds can have notable impacts on the rhizosphere microbial community of flue-cured tobacco .
Metabolic Pathways
It has been suggested that similar compounds can have notable impacts on the rhizosphere microbial community of flue-cured tobacco .
Transport and Distribution
It is known that it possesses both high reactivity and stability .
Subcellular Localization
It is known that it possesses both high reactivity and stability .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-tert-Butyl-2-methylphenol typically involves the alkylation of p-cresol (4-methylphenol) with tert-butyl alcohol. This reaction is catalyzed by acidic conditions, often using sulfuric acid as the catalyst. The process can be optimized by employing deep eutectic solvents, which enhance the efficiency and mildness of the reaction .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are carefully controlled to ensure high yield and purity of the product. The use of efficient catalysts and optimized reaction parameters is crucial for large-scale production .
Chemical Reactions Analysis
Types of Reactions
4-tert-Butyl-2-methylphenol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones and other oxidation products.
Reduction: Reduction reactions can convert it to corresponding hydroxy derivatives.
Substitution: Electrophilic substitution reactions, such as halogenation and nitration, can occur on the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are used.
Substitution: Halogenation can be achieved using halogens like chlorine or bromine in the presence of a catalyst.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Hydroxy derivatives.
Substitution: Halogenated or nitrated phenols.
Scientific Research Applications
4-tert-Butyl-2-methylphenol has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in polymer production.
Biology: It serves as an antioxidant in various biological studies.
Medicine: Its antioxidant properties make it useful in pharmaceutical formulations.
Industry: It is employed in the production of polymers, resins, and dyes.
Comparison with Similar Compounds
Similar Compounds
2-tert-Butyl-4-methylphenol: Similar structure but different positioning of the tert-butyl group.
2,6-Di-tert-butyl-4-methylphenol: Contains two tert-butyl groups, providing enhanced stability and antioxidant properties
Uniqueness
4-tert-Butyl-2-methylphenol is unique due to its specific substitution pattern, which imparts distinct reactivity and stability. Its balance of reactivity and stability makes it particularly valuable in applications requiring both properties .
Properties
IUPAC Name |
4-tert-butyl-2-methylphenol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16O/c1-8-7-9(11(2,3)4)5-6-10(8)12/h5-7,12H,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SNKLPZOJLXDZCW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C(C)(C)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5059163 | |
Record name | Phenol, 4-(1,1-dimethylethyl)-2-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5059163 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
98-27-1 | |
Record name | 4-tert-Butyl-2-methylphenol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=98-27-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Phenol, 4-(1,1-dimethylethyl)-2-methyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000098271 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-tert-Butyl-2-methylphenol | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=98355 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4-tert-Butyl-2-methylphenol | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8477 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Phenol, 4-(1,1-dimethylethyl)-2-methyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Phenol, 4-(1,1-dimethylethyl)-2-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5059163 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-tert-butyl-o-cresol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.411 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is known about the reactivity of 4-tert-Butyl-2-methylphenol with hexachlorocyclotriphosphazatriene?
A1: [] Research has shown that this compound reacts with hexachlorocyclotriphosphazatriene (N3P3Cl6) in the presence of its sodium salt. This reaction yields a monoaryloxy-substituted phosphazene product, specifically N3P3Cl5OAr, where Ar represents the this compound moiety. This type of reaction is classified as a phenolysis reaction. For more information, refer to the publication "Phenolysis of hexachlorocyclotriphosphazatriene" in Wiley InterScience [].
Q2: Has this compound been isolated from any natural sources?
A2: [] Yes, this compound has been successfully isolated from the stem exudates of the plant species Brachystegia eurycoma Harms. This plant is known to produce various polyphenolic compounds with potential pharmacological activities [].
Q3: What spectroscopic techniques are helpful for confirming the structure of this compound?
A3: [] The structure of this compound can be elucidated using a combination of spectroscopic methods. Infrared spectroscopy (IR) provides information about the functional groups present in the molecule. Nuclear Magnetic Resonance (NMR) spectroscopy, including both 1H and 13C NMR, helps determine the connectivity and environment of the hydrogen and carbon atoms, respectively. Finally, Mass Spectrometry (MS) provides information about the molecular weight and fragmentation pattern, further supporting the structural assignment [].
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